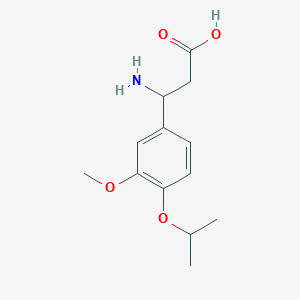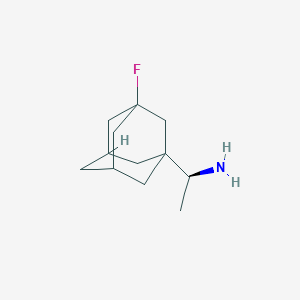
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Reactivity
Research on derivatives of tetrahydroquinoline and methanesulfonamide has shown their significant roles in chemical synthesis and reactivity. For instance, the oxidation of N-acyl- and N-methanesulfonyl-tetrahydroisoquinolins with lead tetraacetate in dichloromethane produces compounds that further react to give various products depending on their initial substituents. This reactivity is crucial for the synthesis of complex organic molecules and can be applied in developing new pharmaceuticals and materials (Hoshino, Suzuki, & Ogasawara, 2001).
Biological Activity and Inhibition
Quinolinyl sulfonamides, structurally related to the queried compound, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in Escherichia coli. These compounds' inhibitory activity varies with the metal ion present in the enzyme, highlighting the potential for designing metal-specific inhibitors that could be used to regulate biological pathways and treat diseases related to enzyme malfunction (Huang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the queried chemical has been extensively studied to understand their chemical behavior and interactions. For example, the conformation of N—H bonds in methanesulfonamide derivatives has been analyzed to reveal how the spatial arrangement of atoms affects the compounds' reactivity and potential biological activity. Such studies are fundamental in drug design, where the efficacy of a molecule can be significantly influenced by its three-dimensional structure (Gowda, Foro, & Fuess, 2007).
Catalysis and Chemical Transformations
Rhenium(I) complexes have been shown to catalyze the electrochemical reduction of carbon dioxide to carbon monoxide and methane, highlighting the potential of using such compounds in catalytic processes for environmental remediation and sustainable chemical synthesis. The ability of these complexes to convert CO2 into methane introduces a new avenue for research in catalyst development and carbon capture technologies (Nganga et al., 2021).
Antioxidant Properties
Studies on the synthesis and properties of anthraquinone analogues, such as 2-chloro-5-(methylsulfonamide) anthraquinone, have demonstrated potent antioxidant properties. These compounds' ability to scavenge free radicals indicates their potential use in developing new antioxidants, which could have applications in preventing oxidative stress-related diseases (Lakshman, Murthy, & Rao, 2020).
特性
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-5-7-14-12-16(9-10-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPZWBBJZRFUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![N,N-dimethyl{3-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2601686.png)

![2-[(2-Ethylhexyl)oxy]benzaldehyde](/img/structure/B2601689.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2601692.png)
![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)
![2-[(2-Nitro-4-phenylphenoxy)methyl]oxirane](/img/structure/B2601696.png)
![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2601697.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2601700.png)
![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)